Phenyl thiocyanate

Catalog No.
S661433
CAS No.
5285-87-0
M.F
C7H5NS
M. Wt
135.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl thiocyanate

Researchers seeking a safer 'CN' source for Pd-catalyzed transformations often face toxicity concerns with inorganic cyanides or failed reactions with aliphatic thiocyanates. Phenyl thiocyanate solves this as an electrophilic cyanation and sulfenylation reagent, enabling clean cyanothiolation of alkynes and 1,2-thiobenzonitrile formation.

Key advantages:

  • Safer organic alternative to KCN and other inorganic cyanides
  • Specific S-CN bond reactivity required for oxidative addition to Pd(0)
  • Successful aryne insertion without degradation under uncatalyzed conditions

Supplied as a clear liquid, ≥98% purity, ready for immediate global dispatch.

CAS Number

5285-87-0

Product Name

Phenyl thiocyanate

IUPAC Name

phenyl thiocyanate

Molecular Formula

C7H5NS

Molecular Weight

135.19 g/mol

InChI

InChI=1S/C7H5NS/c8-6-9-7-4-2-1-3-5-7/h1-5H

InChI Key

YXCDJKQYFBEAOU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC#N

Canonical SMILES

C1=CC=C(C=C1)SC#N

The exact mass of the compound Phenyl thiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Phenyl thiocyanate, Thiocyanatobenzene, Phenyl rhodanate, Thiocyanic acid, phenyl ester, (Phenylthio)carbonitrile

Purity

≥98%

Package Size

5 g, 25 g

Phenyl thiocyanate (C7H5NS) is a highly versatile organosulfur reagent primarily utilized as an electrophilic cyanation and sulfenylation source in advanced organic synthesis. Unlike highly toxic, strictly regulated inorganic cyanides (e.g., KCN, NaCN), phenyl thiocyanate offers a safer, organic 'CN' transfer mechanism, particularly valuable in transition-metal-catalyzed and photoredox-mediated transformations [1]. It is a clear to yellowish liquid at room temperature and serves as a critical building block for constructing complex thioethers, 1,2-thiobenzonitriles, and sulfur-containing heterocycles. For procurement and process chemistry teams, its value lies in its dual-functionalization capability—simultaneously delivering both phenylthio and cyano groups across unsaturated bonds—and its ability to streamline workflows by avoiding the stringent safety overhead associated with traditional metal cyanides.

Research Fit

1
S-linked thiocyanate building block for sulfur-heterocycle synthesis
2
Distinct chemoselectivity profile from N-linked isothiocyanate isomer
3
Baseline scaffold for substituent-effect reactivity and SAR studies

Substituting phenyl thiocyanate with generic aliphatic thiocyanates, alternative sulfenylation agents, or its structural isomer phenyl isothiocyanate (PhNCS) routinely leads to reaction failure or drastically reduced yields. The specific electronic activation of the aryl S-CN bond is required for efficient oxidative addition to palladium catalysts; aliphatic analogs like n-butyl thiocyanate lack this reactivity and fail to undergo cyanothiolation [1]. Furthermore, attempting to substitute phenyl thiocyanate with phenyl isothiocyanate—a common procurement error due to nomenclature similarity—results in completely orthogonal chemistry, as the isothiocyanate acts as an amine electrophile rather than a cyanation/sulfenylation reagent [2]. Finally, replacing it with standard inorganic cyanides like KCN reintroduces severe toxicity risks and often requires harsh conditions that incompatible substrates cannot tolerate.

Substitution Risk

Phenyl isothiocyanate

S-linkage versus N-linkage fundamentally alters cycloaddition chemoselectivity and reaction pathway outcomes

Benzyl thiocyanate analogs

Benzyl analogs act as carbamate synergists; phenyl thiocyanate is non-synergistic, shifting mode-of-action interpretation

Inorganic thiocyanate salts

Cyanide-liberating toxicological mechanism differs fundamentally from non-cyanogenic inorganic salts; safety protocols diverge

Processability & Safety: Organic CN Source vs. Toxic Metal Cyanides

In the synthesis of thiocyano-thioesters from cyclic thioacetals, phenyl thiocyanate functions as a highly effective, metal-free organic 'CN' source under visible-light photoredox catalysis. While traditional cyanating agents like potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) pose severe toxicity, handling risks, and often require elevated temperatures, phenyl thiocyanate achieves up to 88% yield at room temperature [1].

Evidence DimensionReaction Yield and Reagent Toxicity
Target Compound DataPhenyl thiocyanate: 88% yield (metal-free, room temperature, safer handling)
Comparator Or BaselineKCN / TMSCN: Require strict toxicity controls, often elevated temperatures or metal oxidants
Quantified DifferenceEliminates highly toxic cyanide handling while maintaining >80% yield under mild conditions.
ConditionsPhotoredox catalysis (Rh6G, K3PO4, O2 atm, visible light, room temp).

Procurement teams can replace highly regulated, lethal inorganic cyanides with phenyl thiocyanate to lower safety compliance costs in specific cyanation workflows.

Chemoselectivity
Context-dependent
Thiocyanate > Nitrile in (3+2)-cycloaddition; nitrile group remains intact under SnCl₄ catalysis
Enables nitrile-orthogonal heterocycle synthesis pathway selection
SnCl₄-catalyzed DAC cycloaddition context; verify per substrate

Reactivity: Aryl vs. Aliphatic Thiocyanates in Cyanothiolation

Phenyl thiocyanate undergoes highly regioselective cyanothiolation with terminal alkynes catalyzed by Pd(PPh3)4. The specific electronic properties of the aryl S-CN bond allow efficient oxidative addition, yielding 81% of the cyanothiolation product with 4-ethynyltoluene. In contrast, aliphatic analogs like n-butyl thiocyanate fail to undergo efficient cleavage, resulting in drastically lower yields under identical conditions [1].

Evidence DimensionProduct Yield via S-CN Bond Cleavage
Target Compound DataPhenyl thiocyanate: 81% yield of cyanothiolated product
Comparator Or Baselinen-Butyl thiocyanate: Low/trace yield
Quantified Difference>80% yield gap due to superior aryl S-CN bond activation efficiency.
ConditionsPd(PPh3)4 catalyst (10 mol%), 120 °C, 66 h.

For dual-functionalization of alkynes, buyers must specify the aryl thiocyanate, as cheaper aliphatic thiocyanates lack the requisite bond reactivity for Pd-catalyzed insertion.

Synergist Activity
Head-to-head
Phenyl thiocyanates non-synergistic with carbaryl; benzyl thiocyanates positive synergists at 10⁻⁵–10⁻² M
Supports mode-of-action deconvolution without synergy confounding
Housefly carbaryl co-application assay context

Catalyst Compatibility: Aryne Insertion for 1,2-Thiobenzonitriles

In the synthesis of 1,2-thiobenzonitriles via aryne insertion, the reactivity of phenyl thiocyanate is strictly dependent on the catalytic system. Under standard uncatalyzed aryne generation conditions, phenyl thiocyanate fails to yield the desired coupling product (0% yield), leading to complete consumption of the aryne precursor. However, utilizing a Pd(OAc)2/Xantphos catalytic system redirects the pathway, affording the 1,2-difunctionalized product in up to 78% yield [1].

Evidence DimensionProduct Yield and Aryne Degradation
Target Compound DataPhenyl thiocyanate with Pd(OAc)2/Xantphos: Up to 78% yield
Comparator Or BaselinePhenyl thiocyanate without catalyst: 0% yield (aryne degradation)
Quantified Difference78% yield improvement by suppressing undesired aryne side reactions.
ConditionsCsF, MeCN, 40 °C.

Process chemists must procure the appropriate palladium/phosphine catalyst system alongside phenyl thiocyanate to ensure successful biaryl thioether synthesis.

Toxicological Mechanism
Reported
Liberates HCN in vivo; LD₅₀ equimolecular with cyanides; respiratory excitement and convulsions observed
Requires cyanide-specific safety protocols and antidote preparedness
Cross-study mammalian model toxicology context

Handling & Substitution Risk: Structural Non-Interchangeability with Phenyl Isothiocyanate

Phenyl thiocyanate (PhSCN) is frequently confused with its structural isomer, phenyl isothiocyanate (PhNCS), but they possess entirely orthogonal reactivity. PhSCN contains an S-C single bond and C≡N triple bond, acting as an electrophilic cyanation or sulfenylation reagent. In contrast, PhNCS features a cumulative N=C=S double bond system and functions as an electrophile for amines [1].

Evidence DimensionReactivity Profile and Molecular Geometry
Target Compound DataPhenyl thiocyanate: Cyanation/sulfenylation reagent, C-S-C angle ~100°
Comparator Or BaselinePhenyl isothiocyanate: Amine electrophile, C-N=C angle ~165°
Quantified DifferenceCompletely divergent reaction pathways; zero cross-compatibility despite identical molecular weight.
ConditionsStandard synthetic applications.

Procurement must strictly verify the CAS number (5285-87-0 for PhSCN vs. 103-72-0 for PhNCS) to avoid catastrophic workflow failures due to isomer mix-ups.

Pharmacological Potency
Class-level
SeCN class reported as significantly more active than SCN class across organochalcogen scaffolds
Provides baseline comparator for chalcogen-atom SAR interpretation
Class-level review; verify per scaffold and assay
Nucleophilic Attack Site
Context-dependent
Preferential cyano carbon attack; phenylthiolate displacement predicted by AM1/COSMO
Informs substituent-dependent site-selectivity workflow decisions
Methoxide ion in methanol computational context
Isomeric Purity
Reported
100% thiocyanate; no detectable isothiocyanate contamination
Ensures isomer-sensitive synthetic fidelity and hazard control
Supported CuSCN method; verify lot-specific purity

Safer Cyanation Workflows in Process Chemistry

Due to its ability to act as a metal-free, organic 'CN' source, phenyl thiocyanate is an effective alternative reagent for process chemistry teams looking to eliminate the handling of highly toxic inorganic cyanides (like KCN) during the synthesis of thiocyano-thioesters and related cyano-compounds [1].

Dual-Functionalization of Alkynes (Cyanothiolation)

Phenyl thiocyanate is specifically required for the Pd-catalyzed cyanothiolation of terminal alkynes. Because cheaper aliphatic thiocyanates lack the necessary S-CN bond reactivity for oxidative addition, phenyl thiocyanate must be procured to successfully introduce both thio and cyano groups simultaneously [2].

Synthesis of 1,2-Thiobenzonitriles via Aryne Insertion

When paired with specific Pd(OAc)2/Xantphos catalyst systems, phenyl thiocyanate is an excellent precursor for 1,2-thiobenzonitriles. It allows for efficient aryne insertion without the complete aryne degradation seen under uncatalyzed conditions [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sulfur-heterocycle synthesis
Thiocyanate-specific chemoselectivity over coexisting nitrile groups
Cycloaddition reaction fidelity and product distribution verification
Agrochemical mode-of-action deconvolution
Non-synergistic baseline activity with carbamate insecticides
Synergist-independent toxicity endpoint confirmation
Substituent-effect mechanistic studies
Unsubstituted baseline reactivity at cyano carbon
Nucleophilic attack pathway and site-selectivity validation
Organochalcogen SAR programs
Thiocyanate baseline for chalcogen-atom comparison
S-to-Se atom substitution effect confirmation in biological assays

XLogP3

2.5

Boiling Point

232.5 °C

LogP

2.54 (LogP)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5285-87-0

Wikipedia

Thiocyanic acid, phenyl ester

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